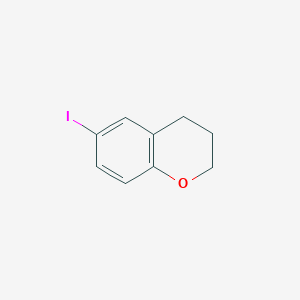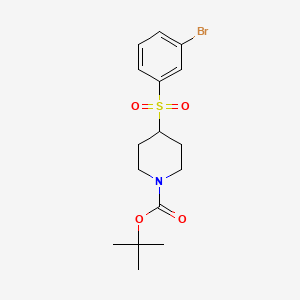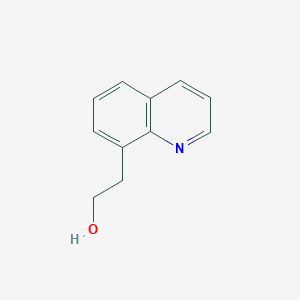![molecular formula C14H22N2O2 B1311469 N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine CAS No. 857284-10-7](/img/structure/B1311469.png)
N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine” is a chemical compound with the molecular formula C14H22N2O2 . It has garnered increasing attention from different fields of research and industry in recent years due to its unique physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a morpholine ring attached to a benzyl group via an ether linkage, with a methylated amine group on the benzyl ring . The average mass of the molecule is 250.337 Da, and the monoisotopic mass is 250.168121 Da .Physical And Chemical Properties Analysis
“this compound” has a melting point of 128-130°C . The molecular weight of the compound is 250.34 g/mol.Aplicaciones Científicas De Investigación
Gastroprokinetic Activity
Research has shown that compounds related to N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine exhibit potent gastroprokinetic activity. For instance, N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds have been evaluated for their effects on gastric emptying, highlighting the essential role of the amide bond of the 2-morpholinyl benzamides in achieving potent gastroprokinetic activity (Kalo et al., 1995).
Antimicrobial Activities
New derivatives, such as 1,2,4-Triazole derivatives including morpholine components, have been synthesized and screened for antimicrobial activities. Some of these compounds have shown good to moderate activities against various microorganisms (Bektaş et al., 2007).
Ruthenium-Catalyzed Hydroamination
A study demonstrated ruthenium-catalyzed intermolecular, anti-Markovnikov hydroamination of vinylarenes with secondary aliphatic and benzylic amines, including morpholine. This process achieved high yields and regioselectivity, indicating the potential for synthesizing complex amines like this compound (Utsunomiya & Hartwig, 2003).
Antitumor and Antibacterial Activity
Compounds such as 3-amino-4-morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide, synthesized via a condensation process involving morpholine, have shown distinct effective inhibition on the proliferation of cancer cell lines (Lu et al., 2017). Additionally, certain compounds involving morpholine have demonstrated antibacterial activity (Zhi, 2010).
Synthesis of Amides with Blood Pressure Effects
Amides formed from morpholine have been synthesized and shown to have effects on arterial blood pressure, with some showing hypertensive actions and others having hypotensive effects (Limanskii et al., 2009).
Safety and Hazards
“N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
N-methyl-1-[3-(2-morpholin-4-ylethoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-12-13-3-2-4-14(11-13)18-10-7-16-5-8-17-9-6-16/h2-4,11,15H,5-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLONZMUSMQJGID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428743 |
Source


|
| Record name | N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857284-10-7 |
Source


|
| Record name | N-Methyl-3-[2-(4-morpholinyl)ethoxy]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857284-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

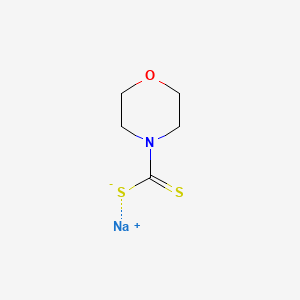
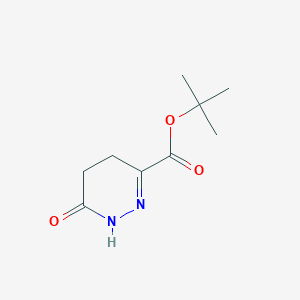
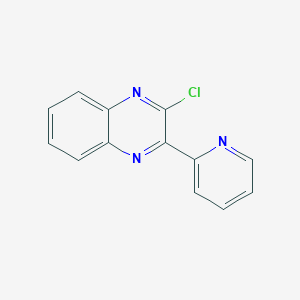
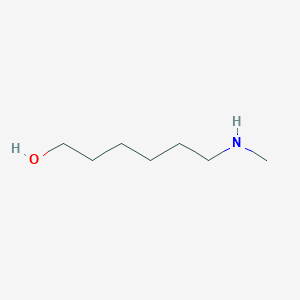

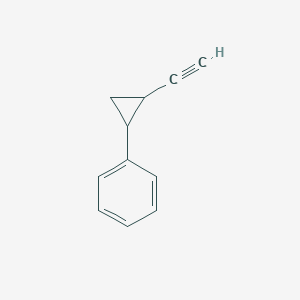

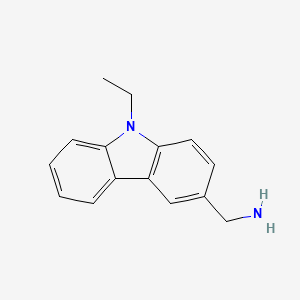
![(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B1311404.png)
